molecular formula C13H19N3 B2779427 4-cyclopropylidene-1-[2-(1H-pyrazol-1-yl)ethyl]piperidine CAS No. 2168801-03-2

4-cyclopropylidene-1-[2-(1H-pyrazol-1-yl)ethyl]piperidine

Cat. No.: B2779427
CAS No.: 2168801-03-2
M. Wt: 217.316
InChI Key: VRNKUFRVIPZMMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-cyclopropylidene-1-[2-(1H-pyrazol-1-yl)ethyl]piperidine is an organic compound with the molecular formula C13H19N3 This compound features a piperidine ring substituted with a cyclopropylidene group and a pyrazol-1-ylethyl group

Scientific Research Applications

4-cyclopropylidene-1-[2-(1H-pyrazol-1-yl)ethyl]piperidine has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-cyclopropylidene-1-[2-(1H-pyrazol-1-yl)ethyl]piperidine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the Suzuki–Miyaura coupling reaction is often employed to form carbon-carbon bonds, which is a key step in the synthesis of this compound .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, ensuring high yield and purity while maintaining cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions: 4-cyclopropylidene-1-[2-(1H-pyrazol-1-yl)ethyl]piperidine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or alcohols, while reduction could produce amines or hydrocarbons.

Comparison with Similar Compounds

  • 4-[2-(1H-Pyrazol-1-yl)ethyl]piperidine
  • 2-(1-Methyl-1H-pyrrol-2-yl)ethanamine
  • 1-(2-pyrrolidinoethyl)piperazine

Uniqueness: 4-cyclopropylidene-1-[2-(1H-pyrazol-1-yl)ethyl]piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

4-cyclopropylidene-1-(2-pyrazol-1-ylethyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3/c1-6-14-16(7-1)11-10-15-8-4-13(5-9-15)12-2-3-12/h1,6-7H,2-5,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRNKUFRVIPZMMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1=C2CCN(CC2)CCN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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